molecular formula C20H40O2 B114766 Arachidic acid CAS No. 506-30-9

Arachidic acid

Cat. No.: B114766
CAS No.: 506-30-9
M. Wt: 312.5 g/mol
InChI Key: VKOBVWXKNCXXDE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Arachidic acid, also known as Arachidonic acid (AA), is a polyunsaturated omega-6 fatty acid . It interacts with several targets in the human body, including:

These targets play crucial roles in various physiological processes, such as cell growth and repair, inflammation, and energy metabolism .

Mode of Action

This compound interacts with its targets to initiate various biochemical reactions. For instance, it acts as a ligand for the bile acid receptor . It also plays a role in the synthesis of prostaglandins, thromboxanes, and leukotrienes . These interactions lead to changes in cellular functions and physiological responses.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a precursor in the biosynthesis of eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes . These compounds are synthesized through the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . The resulting eicosanoids function as crucial bioactive lipids, playing diverse roles in pro-inflammatory, anti-inflammatory, and resolving phases of injury .

Pharmacokinetics

It is known that this compound is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .

Result of Action

The action of this compound results in various molecular and cellular effects. It contributes to cell membrane structure and participates in the synthesis of eicosanoids, which have numerous roles in physiology as signaling molecules . It also plays an essential role in physiological homeostases, such as repair and growth of cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of CO2 can affect its antibacterial activity . Additionally, dietary intake and other lifestyle factors may impact the levels of this compound and its metabolites in the body .

Biochemical Analysis

Biochemical Properties

Arachidic acid plays a crucial role in biochemical reactions. It is involved in the production of detergents, photographic materials, and lubricants . It can be formed by the hydrogenation of arachidonic acid . Reduction of this compound yields arachidyl alcohol .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For example, it can be formed by the hydrogenation of arachidonic acid . Reduction of this compound yields arachidyl alcohol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, supplementation with this compound doses as low as 80 mg/d increased the content of this compound in different blood fractions .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a study on hyperglycaemic rats, a 200 mg/kg dose of this compound induced a significant anti-nociceptive effect and increased the pain threshold by approximately 30% compared with the control .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a precursor in the formation of leukotrienes, prostaglandins, and thromboxanes . Together with omega-3 fatty acids and other omega-6 fatty acids, this compound provides energy for body functions, contributes to cell membrane structure, and participates in the synthesis of eicosanoids, which have numerous roles in physiology as signaling molecules .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane. It is a major constituent of the phospholipids of cell membranes, particularly in animals . Therefore, it is localized within the lipid bilayer of the cell membrane, contributing to the fluidity and flexibility of the membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidic acid can be synthesized through the hydrogenation of arachidonic acid. This process involves the addition of hydrogen to the double bonds of arachidonic acid, converting it into the saturated form, this compound . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.

Industrial Production Methods: Industrially, this compound is often obtained as a byproduct during the extraction and processing of peanut oil and other vegetable oils. The oil is subjected to various refining processes, including degumming, neutralization, bleaching, and deodorization, to isolate and purify the fatty acids, including this compound .

Chemical Reactions Analysis

Types of Reactions: Arachidic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Esterification: Sulfuric acid or hydrochloric acid can be used as catalysts for esterification reactions.

Major Products:

    Oxidation: Ketones and alcohols.

    Reduction: Arachidyl alcohol.

    Esterification: Arachidates (esters of this compound).

Comparison with Similar Compounds

Arachidic acid is often compared with other long-chain fatty acids, such as:

    Behenic Acid: A saturated fatty acid with a 22-carbon chain. It is similar to this compound but has a longer carbon chain.

    Lignoceric Acid: Another saturated fatty acid with a 24-carbon chain. It is also similar to this compound but with an even longer carbon chain.

    Arachidonic Acid: A polyunsaturated fatty acid with a 20-carbon chain and four double bonds.

This compound is unique due to its specific chain length and saturation, which contribute to its distinct physical and chemical properties.

Properties

IUPAC Name

icosanoic acid
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InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)
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InChI Key

VKOBVWXKNCXXDE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C20H40O2
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Related CAS

13257-34-6 (hydrochloride salt), 18080-76-7 (potassium salt), 22302-43-8 (calcium salt), 2636-14-8 (barium salt), 57593-01-8 (magnesium salt), 94266-33-8 (ammonium salt), 13257-34-6 (sodium salt/solvate), 22302-43-8 (calcium arachinate salt/solvate)
Record name Arachidic acid
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DSSTOX Substance ID

DTXSID1060134
Record name Eicosanoic acid
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Molecular Weight

312.5 g/mol
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Physical Description

Liquid; Other Solid, Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS], Solid
Record name Eicosanoic acid
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Boiling Point

328.00 °C. @ 760.00 mm Hg
Record name Arachidic acid
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CAS No.

506-30-9
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Record name Icosanoic acid
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Melting Point

75.4 °C
Record name Arachidic acid
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Synthesis routes and methods I

Procedure details

Behenic acid manufactured by Henkel Co. (trade name: Edenor C22-85R) in an amount of 100 kg was admixed with 1200 kg of isopropyl alcohol, and dissolved at 50° C. The mixture was filtrated through a 10 μm filter, and cooled to 30° C. to allow recrystallization. Cooling speed for the recrystallization was controlled to be 3° C./hour. The resulting crystal was subjected to centrifugal filtration, and washing was performed with 100 kg of isopropyl alcohol. Thereafter, the crystal was dried. The resulting crystal was esterified, and subjected to GC-FID analysis to give the results of the content of behenic acid being 96 mol %, lignoceric acid 2 mol %, and arachidic acid 2 mol %. In addition, erucic acid was included at 0.001 mol %.
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Synthesis routes and methods II

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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